4-Ethyl-3-ethynyl-2H-furan-5-one
Description
4-Ethyl-3-ethynyl-2H-furan-5-one is a substituted furanone derivative characterized by an ethyl group at position 4 and an ethynyl (acetylene) group at position 3 of the furan ring.
Properties
CAS No. |
109332-79-8 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
4-ethyl-3-ethynyl-2H-furan-5-one |
InChI |
InChI=1S/C8H8O2/c1-3-6-5-10-8(9)7(6)4-2/h1H,4-5H2,2H3 |
InChI Key |
DWUYWUQVMHMECA-UHFFFAOYSA-N |
SMILES |
CCC1=C(COC1=O)C#C |
Canonical SMILES |
CCC1=C(COC1=O)C#C |
Synonyms |
2(5H)-Furanone, 3-ethyl-4-ethynyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Furanone Derivatives
Substituent Positioning and Functional Group Influence
5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone (EHMF)
- Molecular Formula : C₇H₁₀O₃ (142.15 g/mol)
- CAS : 27538-09-6
- Key Features : Hydroxyl group at position 4, ethyl at position 5, methyl at position 2.
- Properties : The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents compared to 4-Ethyl-3-ethynyl-2H-furan-5-one. EHMF is used in flavor industries due to its fruity aroma .
4,5-Diaryl-3(2H)-furanones
- Example : 2,2-Dimethyl-4-[4'-(methylsulfinyl)phenyl]-5-phenylfuran-3(2H)-one
- Synthesis : Oxidized from methylthio to methylsulfinyl groups using H₂O₂/H₂SO₄, yielding 270 mg (84%) .
- Key Features : Bulky diaryl substituents at positions 4 and 5 improve stability but reduce solubility. These compounds exhibit anti-inflammatory and anticancer activities, attributed to aryl group interactions with biological targets .
3-Hetarylaminomethylidenefuran-2(3H)-ones
- Example: 5-(4-Chlorophenyl)-3-[(pyridin-2-ylamino)methylene]furan-2(3H)-one
- Synthesis : Three-component reaction involving heterocyclic amines, optimized in polar aprotic solvents (e.g., 1,4-dioxane) for higher yields .
- Key Features : The heteroaromatic substituents enable π-π stacking and hydrogen bonding, enhancing binding affinity in drug design .
Physicochemical and Reactivity Comparisons
Stability and Reactivity
- The ethynyl group in this compound likely renders it prone to polymerization or oxidation under acidic/oxidative conditions, unlike EHMF’s hydroxyl group, which stabilizes via intramolecular hydrogen bonding.
- Diaryl furanones exhibit higher thermal stability due to aromatic ring conjugation, whereas ethynyl-substituted derivatives may require inert storage conditions .
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